molecular formula C14H10Cl2N2 B8100209 N'-(chloro(phenyl)methylene)benzohydrazonoyl chloride

N'-(chloro(phenyl)methylene)benzohydrazonoyl chloride

Cat. No.: B8100209
M. Wt: 277.1 g/mol
InChI Key: SAZIGIAVMOYTBU-JTFWXBGUSA-N
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Description

N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride is a chemical compound with the molecular formula C14H10Cl2N2 and a molecular weight of 277.15 g/mol . It is known for its unique structure, which includes a chloro-substituted phenyl group and a benzohydrazonoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride typically involves the reaction of benzohydrazide with chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzohydrazide+ChlorobenzaldehydeN’-(chloro(phenyl)methylene)benzohydrazonoyl chloride\text{Benzohydrazide} + \text{Chlorobenzaldehyde} \rightarrow \text{N'-(chloro(phenyl)methylene)benzohydrazonoyl chloride} Benzohydrazide+Chlorobenzaldehyde→N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride

The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at a temperature range of 60-80°C .

Industrial Production Methods

In industrial settings, the production of N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride include:

Major Products Formed

The major products formed from reactions involving N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzohydrazonoyl chlorides, while condensation reactions can produce hydrazone derivatives .

Scientific Research Applications

N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride include:

  • N’-(bromo(phenyl)methylene)benzohydrazonoyl chloride
  • N’-(iodo(phenyl)methylene)benzohydrazonoyl chloride
  • N’-(fluoro(phenyl)methylene)benzohydrazonoyl chloride

Uniqueness

N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride is unique due to its specific chloro substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical reactions and research applications .

Properties

IUPAC Name

(NZ,Z)-N-[chloro(phenyl)methylidene]benzenecarbohydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H/b17-13-,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZIGIAVMOYTBU-JTFWXBGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C(\Cl)/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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